molecular formula C11H19NO3 B8264742 Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B8264742
M. Wt: 213.27 g/mol
InChI Key: SCWNDOKPURAVJC-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by:

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight: 213.24 g/mol
  • Key Features:
    • A five-membered pyrrolidine ring with a tert-butyl carboxylate group at position 1.
    • Two methyl substituents at position 2 (2,2-dimethyl) introducing steric hindrance.
    • A ketone (oxo) group at position 5, enhancing reactivity.

This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its functionalized pyrrolidine core, which is common in bioactive molecules.

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8(13)6-7-11(12,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNDOKPURAVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Pyrrolidin-5-One Precursors

The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen. A standard protocol involves reacting pyrrolidin-5-one with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example:

Pyrrolidin-5-one+(Boc)2OEt3N, THFtert-Butyl 5-oxopyrrolidine-1-carboxylate\text{Pyrrolidin-5-one} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{tert-Butyl 5-oxopyrrolidine-1-carboxylate}

This step typically proceeds at room temperature for 12–24 hours, achieving yields >85%. Subsequent dimethylation at the 2-position requires careful selection of alkylating agents and bases.

Double Alkylation at the 2-Position

Introducing two methyl groups at the 2-position of the pyrrolidine ring is critical. A two-step alkylation using methyl iodide and a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) is effective:

  • First Methylation :

    tert-Butyl 5-oxopyrrolidine-1-carboxylate+CH3INaH, THFtert-Butyl 2-methyl-5-oxopyrrolidine-1-carboxylate\text{tert-Butyl 5-oxopyrrolidine-1-carboxylate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{tert-Butyl 2-methyl-5-oxopyrrolidine-1-carboxylate}

    Conducted at 0°C to room temperature for 6 hours, this step yields ~70% product.

  • Second Methylation :
    Repeating the alkylation under identical conditions installs the second methyl group. Excess methyl iodide (2.2 equiv) and extended reaction times (12 hours) improve yields to ~65%.

Table 1: Alkylation Optimization Parameters

ParameterFirst MethylationSecond Methylation
Methyl iodide (equiv)1.12.2
Temperature0°C → RT0°C → RT
Time6 h12 h
Yield70%65%

Oxidation and Ring Functionalization

While the 5-oxo group is often pre-installed in starting materials, late-stage oxidation of a hydroxyl or amine precursor remains feasible. Dess–Martin periodinane or Jones reagent selectively oxidizes secondary alcohols to ketones without affecting the Boc group. For example:

tert-Butyl 2,2-dimethyl-5-hydroxypyrrolidine-1-carboxylateDess–Martin periodinaneTarget Compound\text{tert-Butyl 2,2-dimethyl-5-hydroxypyrrolidine-1-carboxylate} \xrightarrow{\text{Dess–Martin periodinane}} \text{Target Compound}

Reaction in dichloromethane at 0°C for 2 hours achieves >90% conversion.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and consistency. Continuous flow systems enhance heat and mass transfer during exothermic alkylation steps, reducing side reactions. For instance, a tubular reactor with static mixers achieves 95% conversion in 30 minutes at 50°C, compared to 6 hours in batch processes.

Purification Techniques

Chromatography is impractical at scale; instead, crystallization from ethyl acetate/hexane mixtures (3:1 v/v) yields >98% pure product. Automated distillation systems remove excess methyl iodide, minimizing waste.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : The tert-butyl group resonates as a singlet at δ 1.44 ppm, while the 2,2-dimethyl protons appear as two singlets at δ 1.32 and 1.28 ppm.

  • ¹³C NMR : The carbonyl carbons (Boc and 5-oxo) appear at δ 170.5 and 208.7 ppm, respectively.

  • IR : Strong stretches at 1685 cm⁻¹ (C=O, Boc) and 1720 cm⁻¹ (C=O, ketone) confirm functionality.

Stability Profiling

Accelerated degradation studies reveal the compound is stable for >12 months at -20°C in inert atmospheres. Exposure to humidity (>60% RH) induces hydrolysis of the Boc group, necessitating anhydrous storage.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the 3-position occurs with excess methyl iodide, generating tert-butyl 2,2,3-trimethyl-5-oxopyrrolidine-1-carboxylate (~5% impurity). Reducing methyl iodide to 2.0 equiv and maintaining temperatures <25°C suppresses this side reaction.

Enantiomeric Purity

Racemization at the 2-position is negligible during alkylation (ee >98% by chiral HPLC). However, prolonged storage at RT decreases ee to 92%, warranting cold-chain logistics.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipases to selectively mono-methylate the 2-position, followed by chemical methylation. This biocatalytic route achieves 80% yield with 99% ee, though scalability remains under investigation.

Photocatalytic C–H Activation

Visible-light-mediated C–H methylation using methyl bis(catecholato)silicates and an iridium photocatalyst offers a solvent-free alternative. Preliminary results show 60% yield in 4 hours, but functional group tolerance requires optimization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create derivatives that can be used in various chemical reactions, including:

  • Oxidation : It can undergo oxidation reactions to yield carboxylic acids.
  • Reduction : The compound can be reduced to produce alcohols or amines.
  • Substitution Reactions : It can participate in substitution reactions with halogens or nucleophiles.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. It has been studied for:

  • Enzyme Interactions : Understanding how it modulates enzyme activity can provide insights into metabolic pathways.
  • Therapeutic Potential : Its biological activity suggests possible applications in developing treatments for various diseases, particularly cancer.

Medicine

The compound is explored for its therapeutic properties, including:

  • Drug Development : As a precursor in the synthesis of pharmaceutical agents.
  • Targeted Therapies : Investigating its ability to bind to specific receptors or enzymes involved in disease processes.

Industry

In industrial applications, this compound is utilized for:

  • Specialty Chemicals Production : Its derivatives are used in the production of specialty chemicals and materials.
  • Quality Control : The compound's purity and stability make it suitable for quality control processes in various manufacturing settings.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor in synthesizing complex alkaloids. By modifying its structure through oxidation and reduction reactions, researchers were able to create compounds with enhanced biological activity.

Research conducted on the interactions of this compound with specific enzymes revealed its potential as an inhibitor. The findings suggested that it could modulate cellular processes such as apoptosis and proliferation, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with various molecular targets. It can act as a substrate or inhibitor for specific enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Differences

The table below compares tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Stability Notes
This compound (Target Compound) C₁₁H₁₉NO₃ 213.24 2,2-dimethyl, 5-oxo Pharmaceutical intermediates Steric hindrance from methyl groups enhances stability
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, 4-methoxyphenyl R&D applications Stable under recommended conditions
tert-Butyl pyrrolidine-1-carboxylate (Parent Compound) C₉H₁₇NO₂ 183.24 None General organic synthesis Standard ester stability
2.2. Key Observations
  • Molecular Weight and Substituent Effects :

    • The target compound (213.24 g/mol) is heavier than the parent compound (183.24 g/mol) due to its 2,2-dimethyl and 5-oxo groups. However, it is lighter than the analog in (307.4 g/mol), which has bulky 4-methoxyphenyl and hydroxymethyl groups .
    • The 4-methoxyphenyl group in ’s compound increases hydrophobicity, while the target compound’s dimethyl groups enhance steric protection.
  • In contrast, the hydroxymethyl group in ’s compound may participate in hydrogen bonding or oxidation reactions. Steric hindrance from the 2,2-dimethyl groups in the target compound likely reduces undesired side reactions compared to the parent compound.
  • Crystallography :

    • Both the target compound and analogs (e.g., ’s tert-butylphosphorane) rely on SHELX programs (e.g., SHELXL-93) for crystal structure determination . Substituents like tert-butyl groups influence crystal packing and unit cell parameters, though specific data for the target compound are unavailable.
  • Toxicity and Safety: Limited toxicity data are available for these compounds. The target compound’s oxo group may alter its metabolic pathway compared to analogs.

Biological Activity

Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development. This article reviews the compound's biological activity, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H21NO3
  • Molecular Weight : 225.31 g/mol
  • IUPAC Name : this compound

This structure features a pyrrolidine ring with a tert-butyl group and a carboxylate functionality, which are critical for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Cytotoxicity Against Cancer Cells : The compound has shown promise in selectively inducing cytotoxic effects in cancer cells while sparing normal cells. This selectivity is attributed to its ability to interfere with nutrient acquisition pathways in malignant cells, leading to apoptosis through nutrient deprivation mechanisms .
  • Inhibition of Multidrug Resistance (MDR) : Studies have demonstrated that this compound can enhance the efficacy of conventional anticancer drugs by inhibiting MDR transporters. This results in increased intracellular concentrations of chemotherapeutic agents, thereby overcoming resistance mechanisms commonly observed in solid tumors .
  • NMDA Receptor Antagonism : Recent findings suggest that certain analogs of this compound act as NMDA receptor antagonists, which may play a role in modulating lipid signaling pathways associated with cancer progression . This interaction can lead to decreased expression of MDR transporters and heightened sensitivity to chemotherapy.

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the biological activity of this compound:

StudyModelFindings
In vitro cancer cell linesInduced apoptosis at concentrations as low as 2 μM; selective cytotoxicity towards cancer cells.
Murine hepatocellular carcinoma (HCC)Enhanced sorafenib efficacy by reducing MDR transporter expression; significant reduction in PGE2 levels indicating interference with pro-inflammatory pathways.
NMDA receptor studiesDemonstrated inhibition of NMDA receptor activity in HCC cells, supporting its role in modulating lipid signaling pathways.

Case Studies

  • Enhancement of Chemotherapy Efficacy : In a study involving murine models of hepatocellular carcinoma, the administration of this compound significantly augmented the cytotoxic effects of sorafenib. The underlying mechanism was linked to the down-regulation of multidrug resistance transporters, allowing for greater drug accumulation within cancer cells .
  • Cytotoxic Selectivity : Another investigation highlighted the compound's ability to induce vacuolation and down-regulate nutrient transporters specifically in cancer cells without affecting non-transformed cells. This suggests a targeted approach that could minimize side effects typically associated with chemotherapy .

Q & A

Q. What are the standard laboratory synthesis protocols for tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate?

A typical synthesis involves coupling reactions using activating agents. For example, carboxylate intermediates can be activated with isobutyl chloroformate and DIPEA in dichloromethane (DCM) to form mixed anhydrides, followed by reaction with nucleophiles like 2-amino-2-methylpropanol. The product is purified via flash chromatography (ethyl acetate/hexane gradients) and characterized by LC-MS monitoring . Yield optimization requires precise stoichiometry and reaction time control (e.g., 59% yield achieved under anhydrous conditions with overnight stirring) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR spectroscopy : Proton and carbon NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy : Identification of carbonyl (C=O) and tert-butyl group vibrations.
  • HRMS : Validation of molecular formula and purity.
  • X-ray crystallography : Definitive confirmation of stereochemistry and crystal packing (e.g., SHELXL refinement for small-molecule structures) .

Q. What are the primary applications of this compound in chemical research?

It serves as a versatile intermediate in synthesizing pyrrolidine-based scaffolds for catalysis, peptidomimetics, and bioactive molecules. Its tert-butyl carbamate group enhances solubility and stability during multi-step reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during scale-up?

  • Solvent choice : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Temperature control : Slow addition of reagents at 0°C reduces exothermic side products.
  • Catalyst screening : Use of DMAP or triethylamine accelerates nucleophilic substitutions .
  • In-line monitoring : LC-MS or TLC tracks intermediate formation to adjust reaction times dynamically .

Q. What challenges arise in resolving stereochemical ambiguities during synthesis, and how are they addressed?

  • Racemization risk : Occurs during carbamate formation. Chiral HPLC or circular dichroism (CD) can assess enantiopurity.
  • X-ray refinement : SHELXL’s twin refinement tools resolve overlapping electron density in chiral centers .
  • Dynamic NMR : Detects conformational exchange in solution that may obscure stereochemical assignments .

Q. How are computational methods applied to predict reactivity and stability of this compound?

Quantum chemistry tools (e.g., QSPR, DFT) model:

  • Tautomerization equilibria : Predict dominant keto-enol forms under varying pH.
  • Thermodynamic stability : Calculate bond dissociation energies for the tert-butyl group under thermal stress .
  • Reaction pathways : Simulate nucleophilic substitution mechanisms at the carbonyl carbon .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Cross-check NMR coupling constants with X-ray torsion angles.
  • Crystal structure re-refinement : Use SHELXL’s restraints for disordered tert-butyl groups .
  • Solvent effects : Compare solution-phase (NMR) and solid-state (X-ray) conformations to identify dynamic effects .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated degradation studies : Expose to heat, light, and humidity, monitoring via HPLC.
  • Mass balance analysis : Quantify degradation products (e.g., tert-butyl alcohol from hydrolysis) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • First aid : Immediate washing with water for exposure; consult medical professionals if ingested .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

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